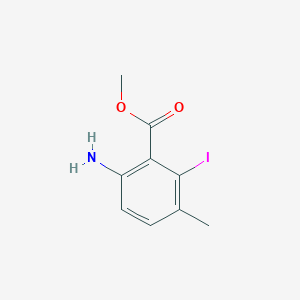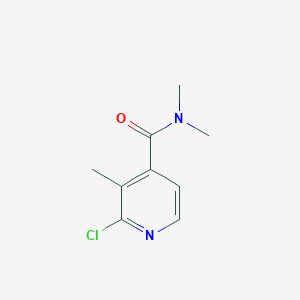![molecular formula C6H5BrN4 B13677706 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a pyrazine ring, with a bromine atom at the 8th position and a methyl group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form 6-methylpyrazine-2-carbohydrazide. This intermediate is then cyclized with bromine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can yield oxides .
Applications De Recherche Scientifique
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, cardiovascular disorders, and diabetes.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Material Science: The compound has applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, such as JAK1, JAK2, and RORγt. These interactions can modulate various cellular processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions on the triazolopyrazine ring system contributes to its unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H5BrN4 |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-11-6(5(7)10-4)8-3-9-11/h2-3H,1H3 |
Clé InChI |
BOCGQWUKTXWLDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC=N2)C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)




![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
